N'-(3-cyclohexen-1-ylmethylene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N-(1-cyclohex-3-enylmethylideneamino)-2,4-dihydroxybenzamide is a member of salicylamides.
Scientific Research Applications
Crystal Structures and Biological Properties
N'-(3-cyclohexen-1-ylmethylene)-2,4-dihydroxybenzohydrazide derivatives have been explored in the synthesis and characterization of nickel(II) complexes. These complexes exhibit moderate affinity for calf thymus DNA, primarily through groove binding modes. Molecular docking and dynamics simulations support this interaction. In vitro cytotoxicity studies show low activity against human cervical and breast cancer cell lines (Yang et al., 2020).
Anticancer Potency
Derivatives of this compound have been evaluated for their anticancer potential. Specific derivatives demonstrated high antitumor efficiency against human breast adenocarcinoma and lung carcinoma cell lines. Some compounds showed significant apoptosis levels in lung carcinoma cell lines, even at lower concentrations than cisplatin (Turan-Zitouni et al., 2018).
Synthesis and Characterization in Anticancer Evaluation
Research on this compound involved its use in synthesizing compounds evaluated for anticancer activity. These compounds were tested against various cancer cell lines, with some showing moderate activity (Salahuddin et al., 2014).
Synthesis and Biological Activity
The synthesis of this compound derivatives and their biological activity have been a subject of study. These compounds showed significant insecticidal and anti-nematode activities. For example, one derivative demonstrated high effectiveness against house flies and rice weevils, while others were effective against nematodes, reducing gall formation on cucumber roots (Konovalova et al., 2020).
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H16N2O3/c17-11-6-7-12(13(18)8-11)14(19)16-15-9-10-4-2-1-3-5-10/h1-2,6-10,17-18H,3-5H2,(H,16,19)/b15-9+ |
InChI Key |
FQESQADCJXWSJK-OQLLNIDSSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
SMILES |
C1CC(CC=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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